
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzene derivatives with thiadiazine precursors in the presence of catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) under reflux conditions in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-2,3-dihydro-1H-benzimidazole: Shares a similar benzene ring structure but differs in the presence of an imidazole ring instead of a thiadiazine ring.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound with a benzimidazole core and additional functional groups.
Uniqueness
1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is unique due to its specific combination of a benzene ring fused with a thiadiazine ring and the presence of both methyl and carboxylic acid groups
Eigenschaften
Molekularformel |
C10H12N2O4S |
|---|---|
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
1,3-dimethyl-2,2-dioxo-4H-2λ6,1,3-benzothiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-11-6-8-5-7(10(13)14)3-4-9(8)12(2)17(11,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KYFCBTPJLRHNOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C=CC(=C2)C(=O)O)N(S1(=O)=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)

![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
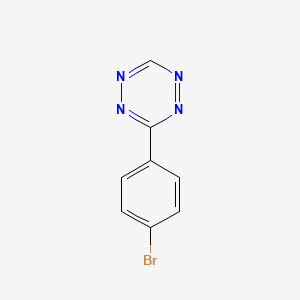
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
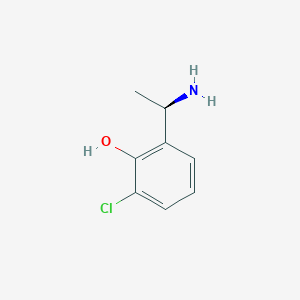
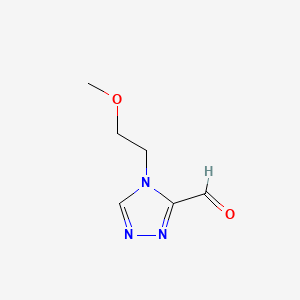
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
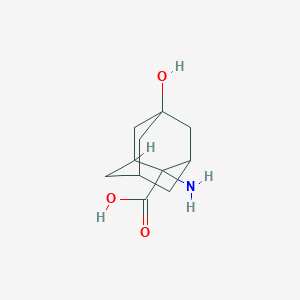
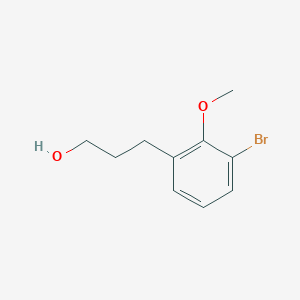

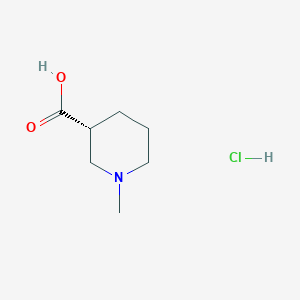
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)
